Product packaging for 2-(2-Methoxyphenyl)-2-butanol(Cat. No.:)

2-(2-Methoxyphenyl)-2-butanol

Cat. No.: B7862521
M. Wt: 180.24 g/mol
InChI Key: JPSXUYQJZXPLMQ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-butanol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O2 B7862521 2-(2-Methoxyphenyl)-2-butanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-11(2,12)9-7-5-6-8-10(9)13-3/h5-8,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXUYQJZXPLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization Methodologies for 2 2 Methoxyphenyl 2 Butanol

Classical Synthetic Approaches for Phenyl-Substituted Tertiary Alcohols

Classical methods for synthesizing tertiary alcohols predominantly rely on the addition of potent carbon nucleophiles to carbonyl compounds. These approaches are robust and widely used for their reliability and simplicity.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing tertiary alcohols. leah4sci.comchemistrysteps.com The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a ketone. leah4sci.com Subsequent protonation with a mild acid in an aqueous workup yields the tertiary alcohol. chemistrysteps.com

For the synthesis of an unsymmetrical tertiary alcohol like 2-(2-methoxyphenyl)-2-butanol, there are three distinct combinations of a Grignard reagent and a ketone that can yield the target molecule. stackexchange.comlibretexts.org The choice of reactants is often guided by the commercial availability and stability of the starting materials.

The possible synthetic pathways are:

Reaction of 2-methoxyphenylmagnesium bromide with 2-butanone (B6335102).

Reaction of ethylmagnesium bromide with 1-(2-methoxyphenyl)ethan-1-one (2-methoxyacetophenone).

Reaction of methylmagnesium bromide with 1-(2-methoxyphenyl)propan-1-one.

Scheme 1: General Grignard reaction pathway for the synthesis of this compound using 2-methoxyacetophenone (B1211565) and ethylmagnesium bromide.

Starting KetoneGrignard ReagentResulting Alcohol
2-Butanone2-Methoxyphenylmagnesium bromideThis compound
1-(2-Methoxyphenyl)ethan-1-oneEthylmagnesium bromideThis compound
1-(2-Methoxyphenyl)propan-1-oneMethylmagnesium bromideThis compound

Table 1: Possible Grignard reagent and ketone combinations for the synthesis of this compound.

Organolithium reagents (R-Li) serve as a powerful alternative to Grignard reagents. taylorandfrancis.com They are generally more reactive and follow a similar mechanism of nucleophilic addition to ketones to produce tertiary alcohols after an aqueous workup. taylorandfrancis.comyoutube.com The synthesis of organolithium reagents typically involves the reaction of an alkyl or aryl halide with lithium metal in an ether solvent. youtube.comnih.gov

The same combinations of ketone and organometallic reagent outlined for the Grignard synthesis can be applied using organolithium reagents (e.g., ethyllithium (B1215237) with 2-methoxyacetophenone).

Furthermore, organolithium reagents can react with esters to form tertiary alcohols. This reaction requires at least two equivalents of the organolithium reagent. The first equivalent adds to the ester to form a ketone intermediate, which is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of the organolithium reagent. For example, methyl 2-methoxybenzoate (B1232891) can be treated with an excess of ethyllithium to produce this compound, where both ethyl groups on the final product originate from the organolithium reagent.

Modern synthetic chemistry has introduced reductive coupling reactions as an alternative to classical organometallic additions. nih.gov These methods avoid the preparation of highly basic and often pyrophoric Grignard or organolithium reagents. Reductive coupling strategies generate a nucleophile from a less reactive precursor in situ.

Modern Enantioselective and Diastereoselective Synthesis

The synthesis of a specific stereoisomer of a chiral molecule is a central goal in modern organic chemistry, particularly for pharmaceutical applications. For chiral tertiary alcohols like this compound, several enantioselective and diastereoselective strategies have been developed.

One of the most established methods for controlling stereochemistry is the use of a chiral auxiliary. tandfonline.comtandfonline.com A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For the synthesis of chiral tertiary alcohols, the auxiliary can be placed on either the electrophile (ketone) or the nucleophile.

Auxiliary on the Electrophile : A prominent example involves the use of a chiral sulfoxide (B87167) group attached to the ketone. nih.govthieme-connect.com This auxiliary effectively shields one face of the carbonyl group, directing the nucleophilic attack of an organometallic reagent to the opposite face with high diastereoselectivity. The auxiliary can then be removed reductively to yield the enantiomerically enriched tertiary alcohol. nih.gov

Auxiliary on the Nucleophile : Alternatively, a chiral auxiliary can be used to form a chiral nucleophile. For instance, the (-)-menthyl ester of 1,3-dithiane-2-carboxylic acid has been employed as a chiral auxiliary to facilitate the asymmetric addition of an n-butyl lithium-derived nucleophile to acetophenone, yielding an optically active tertiary alcohol. tandfonline.com

ApproachAuxiliary TypeReactants ExampleKey Feature
Auxiliary on ElectrophileTolyl sulfoxideAryl sulfinyl ketone + Grignard reagentHigh diastereoselectivity, auxiliary removed by reductive lithiation. nih.govthieme-connect.com
Auxiliary on NucleophileMenthyl dithiane esterProchiral ketone + Lithiated dithianeCreates an asymmetric quaternary carbon center. tandfonline.com

Table 2: Examples of Chiral Auxiliary-Based Approaches for Tertiary Alcohol Synthesis.

Catalytic asymmetric hydrogenation is a highly efficient method for producing chiral alcohols from prochiral precursors. okayama-u.ac.jp While the direct asymmetric hydrogenation of a simple ketone typically yields a secondary alcohol, more advanced strategies can be used to access chiral tertiary alcohols.

One powerful technique is the dynamic kinetic resolution (DKR) of α-substituted ketones. sigmaaldrich.com In this process, a racemic ketone is subjected to hydrogenation in the presence of a chiral catalyst. The catalyst promotes rapid racemization of the ketone while selectively hydrogenating one enantiomer, allowing for the theoretical conversion of the entire racemic starting material into a single diastereomer of the product alcohol with two contiguous stereocenters. sigmaaldrich.com

Another relevant strategy is the tandem isomerization/asymmetric transfer hydrogenation of secondary allylic alcohols. core.ac.uk A chiral ruthenium catalyst can facilitate the isomerization of a secondary allylic alcohol to the corresponding ketone, which is then reduced in the same pot via asymmetric transfer hydrogenation to yield a chiral saturated alcohol. core.ac.uk While not a direct route from a simple ketone, these hydrogenation-based methods highlight the versatility of modern catalysis in constructing complex chiral molecules. dicp.ac.cnrsc.org

Biocatalytic Asymmetric Reductions and Deracemization Strategies

Alternatively, strategies can be adapted from processes developed for structurally similar ketones. For instance, alcohol dehydrogenases (ADHs) have been successfully used in the asymmetric reduction of various phenyl-ring-containing ketones. researchgate.net Engineered ADHs from Thermoanaerobacter pseudoethanolicus (TeSADH) have shown the capability to reduce bulky ketones like 4-(4'-methoxyphenyl)butan-2-one. researchgate.net Similarly, an ADH from Ralstonia sp. (RasADH) has been employed for the highly selective reduction of 1,4-bis(2-methoxyphenyl)butane-1,4-dione, demonstrating the enzyme's utility with 2-methoxyphenyl substituted substrates. mdpi.com These examples suggest that screening a library of engineered ADHs or other enzymes could identify a biocatalyst capable of the asymmetric ethylation of 2'-methoxyacetophenone.

Deracemization, the conversion of a racemic mixture into a single enantiomer, is another powerful strategy. For alcohols, this often involves a cascade reaction combining stereoselective oxidation and stereoselective reduction. rsc.orgresearchgate.net A typical chemoenzymatic process might involve:

Non-selective oxidation of the racemic alcohol to the corresponding prochiral ketone.

Enantioselective reduction of the ketone to yield one of the enantiomers in high enantiomeric excess.

Bienzymatic deracemization combines two enantiocomplementary enzymes, where one selectively oxidizes one enantiomer of the alcohol, and the other reduces the resulting ketone to the desired enantiomer of the alcohol. mdpi.com A recently developed platform for propargylic alcohols utilizes a peroxygenase for the initial oxidation of the racemate, followed by enantiocomplementary ADHs to produce either the (R)- or (S)-alcohol. nih.gov While these methods have been successfully applied to secondary alcohols, their application to sterically hindered tertiary alcohols like this compound remains a formidable challenge.

Table 1: Examples of Biocatalytic Reduction of Analogous Ketones

Substrate Biocatalyst Product Conversion (%) Enantiomeric Excess (%) Reference
1,4-bis(2-methoxyphenyl)butane-1,4-dione E. coli/RasADH (1S,4S)-1,4-bis(2-methoxyphenyl)butane-1,4-diol 82 >99 mdpi.com
1,4-diphenylbutane-1,4-dione ADH-P2-D03 (1R,4R)-1,4-diphenylbutane-1,4-diol 69 98 mdpi.com
2-Bromo-4-fluoro acetophenone Candida strains (S)-1-(2'-bromo-4'-fluorophenyl)ethanol >90 99 nih.gov

Chiral Lewis Acid-Catalyzed Reactions

The enantioselective synthesis of chiral tertiary alcohols can be effectively achieved through the addition of organometallic reagents to prochiral ketones, catalyzed by chiral Lewis acids. diva-portal.orgscielo.br This approach activates the ketone, making it more susceptible to nucleophilic attack, while the chiral environment of the catalyst directs the approach of the nucleophile to one of the enantiofaces of the carbonyl group.

For the synthesis of this compound, this would involve the enantioselective addition of an ethyl nucleophile (e.g., from diethylzinc) to 2'-methoxyacetophenone. sigmaaldrich.com While specific data for this exact reaction is limited, extensive research on analogous systems demonstrates the feasibility of this strategy. For example, the enantioselective ethylation of the isomeric 4'-methoxyacetophenone (B371526) has been achieved using a chiral titanium catalyst under solvent-free conditions, yielding the corresponding tertiary alcohol. nih.gov Although the yield and enantioselectivity were moderate (50% yield, 81% ee), it highlights the potential of this method. nih.gov

The design of the chiral ligand is crucial for achieving high enantioselectivity. scielo.br Ligands such as chiral 1,3,2-oxazaborolidines and those based on 1,1′-bi-2-naphthol (BINOL) have been widely used in asymmetric synthesis. scielo.brnih.gov The methoxy (B1213986) group on the substrate itself can play a role, potentially coordinating with the Lewis acid and influencing the stereochemical outcome. diva-portal.org The development of nanoscale chiral metal-organic frameworks (MOFs) represents a newer frontier, offering robust and reusable Lewis acid catalysts that can function even in aqueous environments. rsc.org

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. It combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer. researchgate.net

However, the DKR of tertiary alcohols is exceptionally challenging due to their steric bulk, which slows down the desired enzymatic acylation, and their propensity for elimination side reactions under the conditions required for racemization. researchgate.net The first successful DKR of a tertiary alcohol was reported recently, employing a chemoenzymatic approach that combines a lipase-catalyzed resolution with racemization catalyzed by a bio-compatible oxovanadium complex. rsc.orgrsc.org

The process for a model tertiary alcohol, 1-(4-bromophenyl)cyclopentanol, involved:

Enzymatic Resolution : Selective acylation of one enantiomer catalyzed by an immobilized lipase (B570770) (e.g., a mutant of Candida antarctica lipase A, CAL-A).

Chemical Racemization : In-situ racemization of the unreacted alcohol enantiomer using an oxovanadium catalyst immobilized on mesoporous silica (B1680970) (V-MPS4). jst.go.jp

This dual-catalyst system, sometimes requiring compartmentalization to prevent catalyst deactivation, allowed the conversion to exceed the 50% limit of traditional kinetic resolution, achieving high enantiomeric excess (>99% ee). rsc.orgjst.go.jpnih.gov Applying such a system to this compound would require significant optimization but represents a state-of-the-art strategy for accessing the enantiopure compound from its racemate.

Table 2: Chemoenzymatic Dynamic Kinetic Resolution of a Model Tertiary Alcohol

Catalyst System Acyl Donor Time (h) Conversion (%) Product ee (%) Reference
CAL-A mutant + V-MPS4 Divinyl adipate 96 53 >99 jst.go.jp
Immobilized CAL-A + Oxovanadium complex Vinyl acetate 13 days High >99 researchgate.netrsc.org

Chemo- and Regioselective Transformations Leading to this compound Derivatives

Selective Functional Group Interconversions of Alcohols

The tertiary hydroxyl group of this compound, being benzylic, exhibits characteristic reactivity allowing for various functional group interconversions. A key challenge is achieving selectivity without promoting elimination side reactions.

One common transformation is the conversion of the alcohol to an alkyl halide. Standard reagents like phosphorus halides can be harsh, but milder methods have been developed. For instance, 2,4,6-trichloro researchgate.netrsc.orgjst.go.jptriazine (TCT) in combination with a phase-transfer catalyst provides a rapid and efficient method for converting primary, secondary, and tertiary benzylic alcohols into the corresponding alkyl chlorides under mild conditions. nih.gov The conversion to alkyl bromides can be achieved by the addition of NaBr to this system. nih.gov

Another strategy involves the direct conversion of tertiary benzyl (B1604629) alcohols into vicinal halohydrins. This reaction, using N-halosuccinimides (NCS or NBS) in aqueous media, likely proceeds through a dehydration-addition sequence. The alcohol first eliminates water to form the corresponding alkene (2-(2-methoxyphenyl)but-1-ene), which is then trapped by the N-halosuccinimide to form the halohydrin. mdpi.com

Azide (B81097) functionality can also be introduced directly from the alcohol. A method employing 2,4,6-trichloro researchgate.netrsc.orgjst.go.jptriazine (TCT) and sodium azide has been shown to convert a wide range of alcohols, including tertiary ones, into azides with high selectivity, even in the presence of other functional groups like thiols. nih.gov These methods provide pathways to convert the hydroxyl group of this compound into versatile halides and azides, which are valuable precursors for further synthetic manipulations.

Modifications at the Methoxyphenyl Moiety

The methoxyphenyl group in this compound offers two primary sites for modification: the methoxy ether linkage and the aromatic ring itself.

O-Demethylation: Cleavage of the methyl ether to reveal a phenol (B47542) is a common transformation. This can be achieved under harsh conditions using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). rsc.org However, these conditions can lead to side reactions, particularly involving the tertiary alcohol moiety. For example, treatment of similar substrates containing both methoxy and hydroxyl groups with LiBr and HCl resulted in both demethylation and halogenation of the aliphatic alcohol. rsc.org Milder, more selective methods are therefore desirable. Biocatalysis offers a green alternative; for instance, veratrol-O-demethylase, a cobalamin-dependent enzyme, can perform regioselective demethylation of various aryl methyl ethers under oxygen-free conditions, which could prevent oxidation side-reactions. acs.org

Electrophilic Aromatic Substitution (EAS): The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. minia.edu.egdalalinstitute.com The regiochemical outcome is dictated by the directing effects of the existing substituents. The methoxy group is a powerful activating, ortho, para-directing group. The 2-hydroxybutan-2-yl group is also an ortho, para-director, though its activating or deactivating effect is less pronounced. The combined effect strongly directs incoming electrophiles to the positions ortho and para to the methoxy group (positions 4 and 6), which are sterically accessible. For example, nitration with nitric and sulfuric acid would be expected to yield primarily 2-(4-nitro-2-methoxyphenyl)-2-butanol and 2-(6-nitro-2-methoxyphenyl)-2-butanol. minia.edu.eg

Stereospecific Transformations of the Butanol Core

Transformations of the butanol core of this compound that proceed with stereospecificity are challenging due to the relative inertness of the alkyl chain. Such reactions typically rely on the influence of the existing chiral center at C2.

One class of relevant reactions involves carbocationic rearrangements. The Wagner-Meerwein rearrangement, studied extensively in the related 3-phenyl-2-butanol system, demonstrates how a 1,2-hydride or 1,2-phenyl shift can occur stereospecifically through a bridged phenonium ion intermediate. acs.org While the tertiary alcohol of this compound is more hindered, under acidic conditions that promote carbocation formation, similar stereospecific rearrangements could potentially be induced.

Recent advances have shown that radical reactions can also be stereospecific. A novel protocol for the bromination of β-aryl alcohols using N-bromosuccinimide (NBS) and thiourea (B124793) was found to proceed with full retention of configuration. nih.gov This unexpected outcome was explained by a mechanism involving a 1,2-aryl migration via a spiro researchgate.netnih.govoctadienyl radical intermediate. nih.gov While this was observed for a secondary alcohol, it opens up the possibility of developing stereospecific radical functionalizations for the butanol core of related tertiary alcohols.

Furthermore, stereoretentive Sₙ1 reactions have been developed for homoallylic tertiary alcohols, proceeding through a nonclassical cyclopropyl (B3062369) carbinyl carbocation. acs.org Although the substrate is not homoallylic, these studies show that with appropriate catalyst and substrate design, even reactions proceeding through highly reactive carbocation intermediates can be rendered stereospecific, providing a potential, though highly conceptual, avenue for transformations of the butanol core. acs.orgethz.ch

Novel Synthetic Strategies and Emerging Reaction Architectures

The pursuit of more sophisticated and sustainable chemical manufacturing has led to the development of innovative synthetic strategies. These approaches, including cascade reactions, multicomponent reactions, and flow chemistry, offer significant advantages over traditional batch processing by minimizing steps, reducing waste, and enhancing safety and control.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one. wikipedia.org20.210.105 This approach is highly efficient as it eliminates the need for isolating intermediates, thereby saving time, resources, and reducing waste generation, aligning with the principles of green chemistry. 20.210.105 Multicomponent reactions (MCRs) are a related class of one-pot procedures where three or more reactants combine to form a single product that incorporates portions of each starting material. wikipedia.orgorganic-chemistry.org These reactions are prized for their high atom economy and their ability to rapidly generate molecular complexity from simple precursors. acs.org

While specific literature detailing a cascade or multicomponent synthesis of this compound is not prevalent, the principles of these methodologies can be applied to its formation. The synthesis of tertiary alcohols through MCRs is an area of active research. acs.orgorganic-chemistry.org For instance, a hypothetical multicomponent approach to this compound could involve the one-pot reaction of 2-bromoanisole (B166433), 2-butanone, and a suitable organometallic reagent under conditions that promote sequential C-C bond formations. Recently, a molecular-oxygen-mediated multicomponent oxidative cyclization strategy was developed to create N-heterocycles containing tertiary alcohol units, showcasing a green and sustainable method for C-OH bond formation without the need for metal catalysts. acs.org Such strategies highlight the potential for developing novel, efficient pathways to compounds like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. colab.ws This approach offers numerous advantages over traditional batch methods, including superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety due to the small reaction volumes, and the potential for straightforward automation and scale-up. colab.wsdtu.dk These benefits are particularly relevant for highly exothermic or hazardous reactions, such as those involving Grignard reagents. vapourtec.com

The synthesis of tertiary alcohols via Grignard reactions is well-suited to flow chemistry. vapourtec.comresearchgate.net A continuous flow process for synthesizing this compound would typically involve pumping a solution of 2-bromoanisole through a packed-bed reactor containing magnesium to form the Grignard reagent, 2-methoxyphenylmagnesium bromide. This stream would then merge with a solution of 2-butanone in a second module, where the reaction would occur with a specific residence time before being quenched. This setup minimizes the risks associated with the accumulation of highly reactive Grignard reagents and allows for precise temperature control to reduce the formation of by-products. colab.ws A "one-column" method has been developed where a mixture of the halide and electrophile is passed through a magnesium-packed column, simplifying the procedure even further. colab.ws

Table 1: Illustrative Parameters for Flow Synthesis of Tertiary Alcohols via Grignard Reaction.
Reactant 1Reactant 2SolventReactor TypeResidence TimeTemperature (°C)Yield (%)Reference
Aryl HalideKetone/AldehydeTHFPacked-Bed (Mg)< 6.0 minRoom TempModerate to Good colab.ws
Aryl BromideAldehydeTHFCoil ReactorVariableRoom TempExcellent vapourtec.com
Phthalide4-Fluorophenylmagnesium bromideTHFFlow ReactorSeveral hours-40High (Monoaddition) dtu.dk
Various CarbonylsAllyl magnesium chlorideToluene/THFCoil Flow Reactor (CFR)VariableRoom TempGood researchgate.net

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. umb.edubeyondbenign.org In the context of synthesizing this compound, a key area for applying green principles is the solvent choice for the Grignard reaction. umb.edu Traditional ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) have significant drawbacks, including high volatility, flammability, and the potential for peroxide formation. rsc.org

Research has systematically evaluated greener alternatives for Grignard reactions. rsc.orgrsc.org One of the most promising is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corn cobs and has a more favorable safety profile. rsc.org A study comparing various solvents for the reaction of 3-bromoanisole (B1666278) with 2-butanone—a close analogue to the synthesis of the target compound—demonstrated that 2-MeTHF performs as well as or better than traditional solvents. rsc.org The use of 2-MeTHF can lead to high yields while being less hazardous and allowing for easier workup due to its immiscibility with water. rsc.org Other green solvents, such as cyclopentyl methyl ether (CPME), have also been investigated, though they may be less effective for this specific class of reaction. rsc.org The choice of initiator and the potential use of hybrid solvent systems can further broaden the scope for greener Grignard reactions. umb.edu

Table 2: Comparative Solvent Performance in the Grignard Reaction of an Anisole Derivative with 2-Butanone. rsc.org
SolventInitiatorTemperature (°C)Yield of Tertiary Alcohol (%)Key Observations
Diethyl Ether (Et₂O)Iodine4594High yield, traditional solvent with safety concerns.
Tetrahydrofuran (THF)Iodine4590High yield, but can promote Wurtz coupling by-product.
2-Methyltetrahydrofuran (2-MeTHF)Iodine4590High yield, greener alternative with a better safety profile.
Cyclopentyl Methyl Ether (CPME)Iodine60No ReactionIneffective under these conditions.
Diethyl Ether (Et₂O)DIBAL-H in THF4590Alternative initiator, high yield.
2-Methyltetrahydrofuran (2-MeTHF)DIBAL-H in THF4588Alternative initiator, comparable high yield.

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyphenyl 2 Butanol

Electrophilic and Nucleophilic Reactivity at the Tertiary Alcohol Center

The tertiary nature of the alcohol in 2-(2-methoxyphenyl)-2-butanol, combined with its benzylic position, dictates its reactivity towards a variety of reagents and reaction conditions. The proximity of the phenyl ring allows for the stabilization of carbocation intermediates, favoring reaction pathways that proceed through such species.

Reaction Pathways for Alcohol Dehydration and Alkene Formation

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting it into a good leaving group (water). The departure of the water molecule results in the formation of a stable tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the alkyl groups and, more significantly, by resonance delocalization of the positive charge into the adjacent phenyl ring.

In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the formation of the less substituted Hofmann product can also occur, particularly with sterically hindered bases or substrates.

For this compound, two primary alkene products are possible: 2-(2-methoxyphenyl)-2-butene (the Zaitsev product) and 2-(2-methoxyphenyl)-1-butene (the Hofmann product). Due to the greater stability of the tetrasubstituted double bond, the Zaitsev product is expected to be the major isomer formed under thermodynamic control.

Table 1: Predicted Product Distribution in the Dehydration of this compound
ReactantReaction ConditionsMajor Product (Zaitsev)Minor Product (Hofmann)Expected Major Product Ratio
This compoundConcentrated H₂SO₄, Heat2-(2-Methoxyphenyl)-2-butene2-(2-methoxyphenyl)-1-butene>80%
This compoundKHSO₄, Heat2-(2-Methoxyphenyl)-2-butene2-(2-methoxyphenyl)-1-butene~70-80%

Nucleophilic Substitution Reactions (S N 1/E1 Mechanisms)

The tertiary benzylic nature of this compound makes it highly susceptible to nucleophilic substitution reactions that proceed via an S N 1 mechanism. Similar to the dehydration pathway, the reaction is initiated by protonation of the hydroxyl group in the presence of a strong acid, followed by the departure of water to form the stable tertiary benzylic carbocation. This carbocationic intermediate can then be attacked by a nucleophile to yield the substitution product.

Common nucleophiles for these reactions include halide ions (e.g., Cl⁻, Br⁻, I⁻) from hydrohalic acids. libretexts.orglibretexts.org The reaction with concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) would be expected to yield 2-chloro-2-(2-methoxyphenyl)butane and 2-bromo-2-(2-methoxyphenyl)butane, respectively. Due to the planar nature of the carbocation intermediate, if the starting alcohol were chiral, the product would be a racemic mixture.

It is important to note that E1 elimination reactions are often in competition with S N 1 reactions, as they share the same carbocation intermediate. The reaction outcome can be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. Strong, non-basic nucleophiles and lower temperatures tend to favor substitution, while higher temperatures and the presence of a weak base favor elimination.

Table 2: Representative S N 1 Reactions of this compound
ReactantReagentExpected Major ProductMechanism
This compoundConcentrated HCl2-chloro-2-(2-methoxyphenyl)butaneS N 1
This compoundConcentrated HBr2-bromo-2-(2-methoxyphenyl)butaneS N 1
This compoundMethanol, H⁺ catalyst2-methoxy-2-(2-methoxyphenyl)butaneS N 1

Reactivity of the Methoxyphenyl Substituent

The methoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are influenced by the directing effects of both the methoxy (B1213986) group and the tertiary alkyl substituent.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on the methoxyphenyl ring of this compound are directed by two activating groups: the methoxy (-OCH₃) group and the tertiary alkyl (2-butanol) group. The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The tertiary alkyl group is a weak activating group and also an ortho, para-director through an inductive effect. stackexchange.comchemistrytalk.org

When two activating groups are present on a benzene (B151609) ring, the position of electrophilic attack is determined by their combined directing effects. In this case, the methoxy group is the more powerful activating group and will therefore have a greater influence on the regioselectivity. The positions ortho and para to the methoxy group are C3 and C5, and C4, respectively. The tertiary alkyl group at C2 directs to C3 and C5 (ortho) and C6 (para). The steric hindrance from the bulky tertiary alkyl group at the C2 position will likely disfavor substitution at the C3 position. Therefore, electrophilic attack is most likely to occur at the C5 position (ortho to the methoxy group and meta to the alkyl group) and the C4 position (para to the methoxy group). rsc.org

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄4-Nitro-2-(2-methoxyphenyl)-2-butanol, 5-Nitro-2-(2-methoxyphenyl)-2-butanol
BrominationBr₂, FeBr₃4-Bromo-2-(2-methoxyphenyl)-2-butanol, 5-Bromo-2-(2-methoxyphenyl)-2-butanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-2-(2-methoxyphenyl)-2-butanol, 5-Acetyl-2-(2-methoxyphenyl)-2-butanol

Metalation and Cross-Coupling Reactions of Aryl Ethers

The methoxy group of the methoxyphenyl substituent can direct ortho-lithiation. wikipedia.orguwindsor.ca This reaction, known as directed ortho metalation (DoM), involves the deprotonation of the aromatic ring at the position ortho to the directing group by a strong organolithium base, such as n-butyllithium. harvard.edubaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups at the C3 position.

Furthermore, the aryl ether linkage can participate in transition metal-catalyzed cross-coupling reactions. While aryl ethers are generally less reactive than aryl halides, nickel-catalyzed cross-coupling reactions have been developed for the functionalization of C-O bonds. These reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig amination reactions, provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov For these reactions to occur on this compound, the methoxy group would first need to be converted to a better leaving group, such as a triflate, or the reaction would need to proceed through activation of the C-O bond. A more common approach would be to start with a halogenated precursor to this compound and perform the cross-coupling reaction prior to the introduction of the tertiary alcohol.

Table 5: Potential Metalation and Cross-Coupling Reactions Involving the Methoxyphenyl Group
Reaction TypeReagentsPotential Product (after electrophilic quench or coupling)
Directed ortho-Metalation1. n-BuLi, 2. Electrophile (e.g., CO₂)3-Carboxy-2-(2-methoxyphenyl)-2-butanol
Suzuki Coupling (from corresponding aryl halide)Arylboronic acid, Pd catalyst, baseAryl-substituted this compound
Negishi Coupling (from corresponding aryl halide)Organozinc reagent, Pd or Ni catalystAlkyl- or aryl-substituted this compound
Buchwald-Hartwig Amination (from corresponding aryl halide)Amine, Pd catalyst, baseAmino-substituted this compound

Detailed Mechanistic Elucidation of Key Reactions

The mechanistic pathways of reactions involving this compound, a tertiary alcohol, are often elucidated through a combination of experimental and computational techniques. These studies provide deep insights into bond activation, the nature of transient species, and the factors controlling reaction outcomes.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by identifying whether a C-H or O-H bond is broken in the rate-determining step of a reaction. libretexts.org It is measured as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of the same compound with a heavier isotope (kH), for instance, kH/kD for hydrogen/deuterium substitution. libretexts.org A primary KIE, typically with a value greater than 2, is observed when the bond to the isotopically substituted atom is cleaved in the rate-limiting step. researchgate.net A smaller secondary KIE (around 0.7-1.5) occurs when the substituted atom is not directly involved in bond cleavage but is located at or near the reaction center. libretexts.org

In the context of reactions involving this compound, such as acid-catalyzed dehydration, KIE studies can distinguish between different elimination mechanisms. A unimolecular (E1) mechanism proceeds through a carbocation intermediate, and the rate-determining step is the loss of the water leaving group. In this case, cleavage of a β-C-H bond occurs in a subsequent, fast step, leading to an expected secondary KIE (kH/kD ≈ 1.1–1.3). Conversely, a bimolecular (E2) mechanism involves a concerted step where a base removes a β-proton simultaneously with the departure of the leaving group. If this is the rate-determining step, a large primary KIE (kH/kD ≈ 2-7) would be expected.

For example, studies on the dehydration of t-butanol, a structural analog of this compound, over an alumina (B75360) catalyst revealed a KIE of 2.1–2.3. This significant primary isotope effect suggests that C-H bond cleavage is part of the rate-determining step, supporting a concerted E2 elimination mechanism on the catalyst surface rather than an E1 pathway involving a free carbocation intermediate. researchgate.net

Table 1: Illustrative Kinetic Isotope Effects for Proposed Alcohol Dehydration Mechanisms

Mechanistic PathwayRate-Determining StepIsotopic Substitution PositionExpected kH/kD ValueMechanistic Implication
E1 EliminationC-O bond cleavage to form carbocationβ-carbon~1.1 - 1.3C-H bond is not broken in the slow step.
E2 EliminationConcerted C-H and C-O bond cleavageβ-carbon~2.0 - 7.0C-H bond is broken in the slow step.

The stereochemical outcome of a reaction is determined by the energetic landscape of its transition states. For reactions involving chiral molecules like this compound or reactions that create a stereocenter, computational transition state analysis has become an indispensable tool for understanding and predicting stereoselectivity. acs.orgacs.org Using methods like Density Functional Theory (DFT), the geometries and relative free energies of all possible diastereomeric transition states can be calculated. nih.govresearchgate.net The product distribution is governed by the energy difference between these competing transition states (ΔΔG‡), as predicted by the Curtin-Hammett principle.

The origin of stereoselectivity often lies in subtle non-covalent interactions within the transition state structure, such as steric hindrance, hydrogen bonding, or catalyst-substrate interactions, which stabilize one transition state over another. acs.org Computational investigations allow for the identification of these key interactions that lead to the preferential formation of one stereoisomer. nih.gov

For instance, in the synthesis of a chiral tertiary alcohol via the allylation of a ketone, DFT calculations can identify the preferred transition states leading to the major product isomer. acs.org The calculations can reveal that the selective formation of the main isomer arises from the nucleophilic attack on a specific face (e.g., the Si-face) of an intermediate oxocarbenium ion, which proceeds through a lower energy transition state compared to the attack on the opposite face (Re-face). acs.org

Table 2: Example of Transition State Energy Analysis for a Hypothetical Stereoselective Reaction

Transition StateLeading to ProductCalculated Relative Gibbs Free Energy (ΔG‡, kcal/mol)Predicted Product Ratio
TS-A(R)-Isomer0.0>99%
TS-B(S)-Isomer+2.8<1%
TS-C(R)-Isomer (alternative conformation)+1.5-
TS-D(S)-Isomer (alternative conformation)+4.1-

Many reactions of this compound proceed through short-lived, high-energy intermediates. The direct detection and characterization of these species are crucial for confirming a proposed reaction mechanism. A key potential intermediate in reactions such as E1 dehydration is a tertiary carbocation, formed after the protonated hydroxyl group departs as water. quora.com The 2-(2-methoxyphenyl)-2-butyl cation would be relatively stable due to hyperconjugation from the alkyl groups and the electron-donating resonance effect of the methoxy group on the phenyl ring.

Spectroscopic methods are vital for identifying such transient species. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for observing carbocations. While too unstable to be observed under normal conditions, stable carbocations can be generated and studied in superacid media (e.g., SbF5/SO2ClF) at very low temperatures. These conditions inhibit rearrangement and reaction with nucleophiles, allowing for their direct spectroscopic characterization. libretexts.org For example, the first NMR spectrum of a stable carbocation in solution, the heptamethylbenzenium ion, was reported in 1958. libretexts.org Other techniques, such as UV-Vis spectroscopy and Infrared (IR) spectroscopy, can also be employed, often in time-resolved formats, to detect intermediates that possess characteristic chromophores or vibrational modes.

Table 3: Spectroscopic Methods for the Investigation of Reaction Intermediates

Potential IntermediateDescriptionSpectroscopic Method for DetectionKey Spectroscopic Feature
Alkyloxonium IonProtonated alcohol prior to leaving group departureLow-Temperature NMR (¹H, ¹³C)Downfield shift of protons and carbons near the positive oxygen.
Tertiary CarbocationPositively charged carbon intermediate in E1/SN1 reactionsLow-Temperature NMR in superacidSignificant downfield shift of the carbocationic carbon (~330 ppm) and adjacent carbons.
Radical SpeciesIntermediate with an unpaired electron in radical reactionsElectron Paramagnetic Resonance (EPR)Detection of species with unpaired electrons.

In catalytic reactions, such as the dehydration of this compound over a solid acid catalyst, the interaction between the substrate and the catalyst's active sites is fundamental to the catalytic cycle. uw.edu.pl Solid acid catalysts, like zeolites (e.g., H-ZSM-5) or metal oxides (e.g., γ-alumina), possess both Brønsted acid sites (proton donors) and Lewis acid sites (electron-pair acceptors). uw.edu.plresearchgate.net

The catalytic cycle for dehydration typically begins with the adsorption of the alcohol onto the catalyst surface. The hydroxyl group of this compound can interact in two primary ways:

Interaction with a Brønsted acid site: The lone pair of electrons on the hydroxyl oxygen can accept a proton from a Brønsted site (e.g., a bridging Si-(OH)-Al group in a zeolite). This protonation converts the poor -OH leaving group into a good -OH2+ leaving group, facilitating subsequent C-O bond cleavage. uw.edu.pl

Interaction with a Lewis acid site: The hydroxyl oxygen can coordinate to a Lewis acid site (e.g., an exposed Al³⁺ cation on the surface of γ-alumina). This interaction polarizes the C-O bond, weakening it and similarly promoting the departure of the hydroxyl group. researchgate.net

Following this initial interaction and activation, the reaction proceeds through elimination to form an alkene and water, regenerating the active site for the next catalytic turnover. The specific nature of the catalyst-substrate interaction influences both the reaction rate and the selectivity of the process. researchgate.net

Table 4: Catalyst-Substrate Interactions in Alcohol Dehydration

Catalyst TypeNature of Active SitePrimary Interaction with Alcohol Substrate
Zeolite (e.g., H-ZSM-5)Brønsted Acidic (Si-(OH)-Al)Protonation of the hydroxyl group.
γ-Alumina (Al₂O₃)Lewis Acidic (coordinatively unsaturated Al³⁺)Coordination of the hydroxyl oxygen to the metal center.
Sulfated ZirconiaStrong Brønsted and Lewis SitesBoth protonation and coordination mechanisms are possible.
Phosphoric Acid on Silica (B1680970)Brønsted Acidic (P-OH groups)Protonation of the hydroxyl group.

Stereochemical Aspects and Chiral Recognition in 2 2 Methoxyphenyl 2 Butanol Systems

Chirality of the 2-Butanol Moiety: R/S Configuration Assignment

The chirality of 2-(2-methoxyphenyl)-2-butanol originates from the carbon atom at the 2-position of the butanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), an ethyl group (-CH2CH3), and a 2-methoxyphenyl group. This asymmetry means the molecule cannot be superimposed on its mirror image, leading to the existence of enantiomers. fiveable.me

The absolute configuration of this stereocenter is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. ucla.eduutexas.edu The assignment process involves prioritizing the four substituents based on atomic number. libretexts.org For this compound, the priority order is: -OH > 2-methoxyphenyl > ethyl > methyl. Viewing the molecule with the lowest priority group (methyl) pointing away, if the sequence from highest to lowest priority (1 to 3) is clockwise, the configuration is R. If it is counterclockwise, the configuration is S. utexas.edulibretexts.org

This compound exists as a pair of enantiomers: (R)-2-(2-methoxyphenyl)-2-butanol and (S)-2-(2-methoxyphenyl)-2-butanol. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point and solubility in achiral solvents. researchgate.net However, they rotate plane-polarized light in equal but opposite directions. researchgate.net The specific rotation is a characteristic physical constant for each enantiomer under defined conditions.

The determination of the absolute configuration of each enantiomer is crucial for understanding its interaction with other chiral molecules, a key factor in biological systems and chiral separation processes.

When additional chiral centers are introduced into the structure of this compound, for example, by substitution on the phenyl ring or the butanol chain, diastereomers can be formed. Unlike enantiomers, diastereomers are stereoisomers that are not mirror images of each other. wikipedia.org They have different physical properties, including melting points, boiling points, and solubilities, which allows for their separation by conventional techniques like crystallization or chromatography. wikipedia.orgresearchgate.net

The formation of diastereomers is a fundamental principle exploited in chiral resolution, where a racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts or derivatives. wikipedia.org

Methods for Chiral Resolution and Enantiomeric Enrichment

The separation of a racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is essential for studying the properties of each enantiomer and for applications where a single enantiomer is required. wikipedia.orgtcichemicals.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net The principle of this method lies in the differential interaction of the enantiomers of this compound with the chiral environment of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the (R) and (S) enantiomers, allowing for their separation.

Table 1: Examples of Chiral Stationary Phases Used for Enantioseparation

Chiral Stationary Phase TypePrinciple of Separation
Polysaccharide-based (e.g., cellulose or amylose derivatives)Formation of transient diastereomeric complexes through various interactions.
Pirkle-type (e.g., brush-type)π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Macrocyclic antibiotic-basedInclusion complexation and multiple chiral recognition sites.
Protein-based (e.g., bovine serum albumin)Enantioselective binding to the protein structure.

This table provides a generalized overview of CSP types and is not specific to the direct separation of this compound due to a lack of specific search results.

A classical and widely used method for chiral resolution is the formation of diastereomeric salts. researchgate.net This involves reacting the racemic this compound with an enantiomerically pure chiral resolving agent. For an alcohol like this compound, this can be achieved by forming an ester with a chiral carboxylic acid or a urethane with a chiral isocyanate. libretexts.org The resulting diastereomers have different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgwikipedia.org After separation, the desired enantiomer of this compound can be recovered by cleaving the bond to the chiral auxiliary. wikipedia.org

Key Steps in Diastereomeric Crystallization:

Reaction: The racemic alcohol is reacted with a single enantiomer of a chiral resolving agent.

Crystallization: The resulting mixture of diastereomers is crystallized from a suitable solvent. One diastereomer will preferentially crystallize due to its lower solubility.

Separation: The crystals of the less soluble diastereomer are separated by filtration.

Liberation: The chiral auxiliary is removed from the separated diastereomer to yield the pure enantiomer of the alcohol.

Enzymatic resolution offers a highly selective and environmentally friendly approach to separating enantiomers. nih.gov Lipases are a common class of enzymes used for the kinetic resolution of alcohols. researchgate.net In this process, the enzyme selectively catalyzes the acylation of one enantiomer of this compound in the presence of an acyl donor, leaving the other enantiomer unreacted. nih.govgoogleapis.com

For example, a lipase (B570770) might preferentially acylate the (R)-enantiomer, forming (R)-2-(2-methoxyphenyl)-2-butyl acetate, while the (S)-enantiomer remains as the alcohol. The resulting mixture of the ester and the unreacted alcohol can then be easily separated by conventional methods like chromatography. The ester can be subsequently hydrolyzed to recover the (R)-alcohol. The efficiency of enzymatic resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

Table 2: Factors Influencing Enzymatic Resolution of Alcohols

FactorInfluence on Resolution
Enzyme ChoiceThe source and type of lipase significantly affect enantioselectivity. researchgate.net
Acyl DonorThe structure of the acyl donor can influence the reaction rate and selectivity. nih.gov
SolventThe reaction medium can impact enzyme activity and stability. nih.gov
TemperatureAffects the rate of reaction and can influence enzyme stability. nih.gov

This table provides a generalized overview of factors influencing enzymatic resolution and is not specific to this compound due to a lack of specific search results.

Chiral Recognition Phenomena Involving this compound

Chiral recognition is a fundamental process in which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This discriminatory interaction is the basis for numerous applications in pharmacology, materials science, and chemical analysis. For this compound, which possesses a chiral center at the butanol carbon, its enantiomers, (R)-2-(2-methoxyphenyl)-2-butanol and (S)-2-(2-methoxyphenyl)-2-butanol, would be expected to exhibit distinct interactions when placed in a chiral environment.

Intermolecular Interactions in Chiral Environments

The specific intermolecular forces that would drive chiral recognition involving this compound include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of a hydroxyl group allows for hydrogen bond donation and acceptance, a key interaction in many chiral recognition systems. The methoxy (B1213986) and phenyl groups introduce dipoles and the potential for π-π stacking interactions, respectively.

In a chiral environment, such as when interacting with a single enantiomer of another chiral molecule (a chiral selector), the three-dimensional arrangement of these functional groups would lead to the formation of diastereomeric complexes with different energies and stabilities. For example, the (R)-enantiomer of this compound might form a more stable complex with a given chiral selector than the (S)-enantiomer due to a more favorable steric and electronic fit. This difference in stability is the energetic basis for chiral discrimination.

Table 1: Potential Intermolecular Interactions for Chiral Recognition of this compound

Interaction TypeFunctional Groups Involved in this compoundPotential for Chiral Discrimination
Hydrogen BondingHydroxyl (-OH) groupHigh
Dipole-DipoleMethoxyphenyl group, Hydroxyl groupModerate
π-π StackingPhenyl ringModerate
Steric HindranceEthyl, methyl, and methoxyphenyl groups around the chiral centerHigh

Chiral Sensing and Discrimination Strategies

A variety of analytical techniques could theoretically be employed to sense and discriminate the enantiomers of this compound. These methods typically rely on the differential interaction of the enantiomers with a chiral selector.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers. In these methods, a chiral stationary phase (CSP) is used. The enantiomers of this compound would be expected to have different retention times on a suitable CSP due to the differing stabilities of the transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. The choice of CSP would be critical and would likely involve selectors with complementary hydrogen bonding and aromatic functionalities.

Spectroscopic Methods: Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral shift reagents, could also be used for chiral discrimination. In the presence of a chiral auxiliary, the chemically equivalent nuclei in the two enantiomers of this compound would become diastereotopic and thus exhibit separate signals in the NMR spectrum. The difference in the chemical shifts (Δδ) of these signals can be used to determine the enantiomeric excess.

Calorimetric Methods: Isothermal Titration Calorimetry (ITC) could potentially be used to measure the different binding affinities (K a) and thermodynamic parameters (ΔH, ΔS) of the interactions between the individual enantiomers of this compound and a chiral host molecule in solution. This would provide direct evidence of the energetic differences in their diastereomeric interactions.

Table 2: Potential Chiral Sensing and Discrimination Strategies for this compound

StrategyPrincipleExpected Outcome
Chiral HPLC/GCDifferential partitioning between a mobile phase and a chiral stationary phase.Separation of enantiomers into two distinct peaks with different retention times.
Chiral NMR SpectroscopyFormation of diastereomeric complexes with a chiral solvating or shift agent.Splitting of NMR signals for corresponding protons in the two enantiomers.
Isothermal Titration CalorimetryMeasurement of heat changes upon binding to a chiral host.Different binding constants and thermodynamic profiles for each enantiomer.

While specific experimental data for this compound is not available, the principles outlined above provide a solid theoretical framework for understanding its expected behavior in chiral environments and for the development of strategies for its chiral sensing and discrimination. Further empirical research is necessary to validate these theoretical considerations and to fully characterize the stereochemical aspects of this particular compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For a molecule with the complexity of 2-(2-Methoxyphenyl)-2-butanol, one-dimensional (1D) NMR spectra are complemented by multi-dimensional techniques to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR experiments are essential for establishing the carbon framework and the precise placement of functional groups. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the molecular puzzle. semanticscholar.orgscience.gov

Predicted ¹H and ¹³C NMR chemical shifts for this compound are foundational for these analyses. The expected shifts, based on analogous structures, are presented below.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Name Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
C1 1 ~145 - s
C2' 2' ~156 - s
C3 3 ~112 ~6.9 d
C4 4 ~128 ~7.2 t
C5 5 ~121 ~6.9 t
C6 6 ~129 ~7.4 d
C2 2 ~75 - s
OCH₃ 1' ~55 ~3.8 s
OH - - ~2.0 s (broad)
CH₃ (at C2) 3' ~28 ~1.5 s
CH₂ 4' ~35 ~1.8 q

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY is expected to show a clear correlation between the methylene (B1212753) protons (H4', ~1.8 ppm) and the methyl protons (H5', ~0.8 ppm) of the ethyl group. numberanalytics.comceitec.cz It would also reveal correlations between the adjacent aromatic protons (H3-H4, H4-H5, H5-H6). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. This allows for the definitive assignment of protonated carbons. For instance, the aromatic proton signal at ~6.9 ppm (H3) would correlate with the carbon signal at ~112 ppm (C3), and the methoxy (B1213986) proton singlet at ~3.8 ppm would correlate with the methoxy carbon at ~55 ppm. slideshare.net

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for connecting molecular fragments. researchgate.netmdpi.com Key expected HMBC correlations for this compound include:

The methoxy protons (H1') to the aromatic carbon C2' (~156 ppm).

The methyl protons (H3') to the quaternary carbinol carbon C2 (~75 ppm) and the aromatic carbon C1 (~145 ppm).

The aromatic proton H6 to the quaternary carbons C1 and C2.

While the primary structure is defined by correlation spectroscopy, the molecule's three-dimensional arrangement and conformation are probed using J-coupling and Nuclear Overhauser Effect (NOE) analysis. rsc.org

J-Coupling Analysis : The splitting patterns in high-resolution ¹H NMR spectra are governed by J-coupling, which provides information about the connectivity and dihedral angles between coupled protons. rsc.org In this compound, the coupling constant between the H4' methylene and H5' methyl protons would confirm the ethyl group structure. Analysis of the coupling constants between aromatic protons (ortho, meta, and para couplings) helps to confirm their relative positions on the benzene (B151609) ring.

NOE Analysis (NOESY/ROESY) : The Nuclear Overhauser Effect is a through-space interaction that is dependent on the spatial proximity of nuclei (typically < 5 Å), not on through-bond connectivity. columbia.eduuchicago.edu A 2D NOESY or ROESY experiment would be critical for confirming the ortho substitution pattern and the preferred conformation. Key expected NOE correlations include:

A strong NOE between the methoxy protons (H1') and the aromatic proton at the C3 position (H3), confirming their spatial closeness.

NOEs between the protons of the ethyl and methyl groups attached to C2 and the aromatic proton at C6, which would provide insight into the preferred rotational conformation around the C1-C2 bond.

The ortho-substituted nature of this compound suggests the possibility of hindered rotation around the C(aryl)-C(butanol) single bond due to steric hindrance. This can lead to the existence of atropisomers, which are stereoisomers resulting from restricted rotation. researchgate.netacs.org

Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. If the rotation is slow on the NMR timescale at a given temperature, distinct signals may be observed for the different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the spectral changes as a function of temperature (a technique known as lineshape analysis), the energy barrier (ΔG‡) for the rotational process can be calculated. researchgate.net Similar studies on sterically hindered ortho-substituted phenyl systems have successfully determined such rotational barriers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups. mdpi.comresearchgate.net

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its constituent functional groups. As a tertiary alcohol, the position of the C-O stretching vibration is a key diagnostic feature. libretexts.org

Predicted IR and Raman Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H (Alcohol) Stretch, H-bonded 3550–3200 Strong, Broad Weak
C-H (Aromatic) Stretch 3100–3000 Medium-Weak Strong
C-H (Aliphatic) Stretch 3000–2850 Strong Medium
C=C (Aromatic) Stretch 1600 & 1475 Medium Strong
C-O (Tertiary Alcohol) Stretch 1210–1100 Strong Medium
C-O-C (Aryl Ether) Asymmetric Stretch 1275–1200 Strong Medium
C-O-C (Aryl Ether) Symmetric Stretch 1050–1010 Medium Weak

The broad O-H stretching band around 3400 cm⁻¹ in the IR spectrum is a hallmark of hydrogen-bonded alcohols. docbrown.info The C-O stretch for a tertiary alcohol is expected in the 1210-1100 cm⁻¹ region. libretexts.org The aromatic C=C stretching bands and the strong C-O stretching from the methoxy group are also key identifiers. jocpr.com

Just as dynamic NMR can probe conformational changes, vibrational spectroscopy can also provide insight into the conformational landscape of the molecule. Different rotamers (conformers that differ by rotation about a single bond) can exhibit slightly different vibrational frequencies, particularly in the complex "fingerprint" region of the spectrum (below 1500 cm⁻¹).

By recording IR and Raman spectra in different solvents or at various temperatures, it may be possible to observe changes in the relative intensities of certain bands. nih.gov These changes can be attributed to a shift in the equilibrium between different conformers. For example, the molecule may adopt different preferred conformations regarding the orientation of the methoxy group or the rotation around the C1-C2 bond, which would be reflected in the vibrational spectra. uninsubria.it Such studies, often coupled with quantum chemical calculations, allow for the assignment of specific spectral features to individual conformers. researchgate.net

Table of Compounds

Compound Name
This compound
2-Butanol
Anisole (Methoxybenzene)
tert-Butanol
Ethylbenzene
2-Methyl-2-butanol
3-Phenyl-2-butanol

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. By analyzing the fragmentation patterns, the structure of a compound can be elucidated. For this compound, a tertiary alcohol, specific fragmentation pathways are anticipated upon ionization.

The fragmentation of the molecular ion is a key indicator of its structure. libretexts.org Common fragmentation patterns for alcohols include alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule). libretexts.orgsavemyexams.com In the case of this compound, the presence of the methoxyphenyl group introduces additional fragmentation possibilities.

Predicted Fragmentation of this compound

Process Description Predicted m/z of Fragment Ion Neutral Loss
Molecular Ion The intact molecule with one electron removed.180-
Dehydration Loss of a water molecule (H₂O). This is a common fragmentation for alcohols. savemyexams.com16218 (H₂O)
Alpha-Cleavage Loss of an ethyl radical (•C₂H₅) from the tertiary carbon.15129 (C₂H₅)
Alpha-Cleavage Loss of a methyl radical (•CH₃) from the tertiary carbon.16515 (CH₃)
Aromatic Cleavage Cleavage of the bond between the tertiary carbon and the phenyl ring, forming a methoxyphenyl radical.73107 (C₇H₇O)
Aromatic Cleavage Formation of a stable methoxyphenyl cation.10773 (C₅H₁₁O)
Methoxyphenyl Fragment Loss of a methyl group from the methoxy substituent.13615 (CH₃) + 29 (C₂H₅)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. ulethbridge.ca This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for confirming the molecular formula. ulethbridge.ca

For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₁₆O₂. The exact mass of the molecular ion [M]⁺ would be measured and compared to the theoretical value. This technique helps to distinguish between compounds that have the same nominal mass but different elemental compositions.

HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (Da)
[M]⁺C₁₁H₁₆O₂180.11503
[M-H₂O]⁺C₁₁H₁₄O162.10447
[M-C₂H₅]⁺C₉H₁₁O₂151.07591

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then subjected to further fragmentation. nih.gov This process, often involving collision-induced dissociation (CID), provides detailed structural information by establishing relationships between parent and fragment ions. nih.gov

In the analysis of this compound, an MS/MS experiment would proceed as follows:

The molecular ion at m/z 180 would be isolated.

This ion would be fragmented, and the resulting daughter ions would be analyzed.

Observing the predicted fragments, such as the loss of water (m/z 162), the loss of an ethyl group (m/z 151), or the formation of the methoxyphenyl cation (m/z 107), would provide definitive structural confirmation.

This multi-stage analysis is invaluable for distinguishing between isomers, as they often produce similar initial mass spectra but can have different fragmentation patterns in MS/MS. nih.gov

X-ray Crystallography of Derivatives (if crystalline and relevant)

While obtaining a single crystal of the parent compound, this compound, may be challenging, the synthesis of crystalline derivatives allows for structural analysis via X-ray crystallography. This technique provides precise three-dimensional coordinates of the atoms within a crystal lattice.

Solid-State Molecular Structure Determination

X-ray crystallography on a suitable derivative of this compound would definitively establish its solid-state conformation. The data would reveal precise bond lengths, bond angles, and torsion angles. For instance, the dihedral angle between the phenyl ring and the butanol side chain would be determined, providing insight into the molecule's steric and electronic properties. researchgate.net The structure of derivatives can offer a model for the parent compound's conformation.

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of a hydroxyl group in this compound makes it a candidate for forming hydrogen bonds. libretexts.org In the solid state, these interactions can lead to the formation of extended networks and supramolecular assemblies. nih.gov

Studies on similar phenyl butanol isomers have shown that the position of the hydroxyl group and the presence of an aromatic ring significantly influence the resulting supramolecular structure. nih.gov The phenyl group can reduce the number of hydrogen bonds compared to their aliphatic counterparts due to steric hindrance and competing π-π stacking interactions. nih.gov

For a crystalline derivative of this compound, X-ray diffraction would map out the hydrogen bonding network. It is expected that the hydroxyl group would act as a hydrogen bond donor, and the oxygen of the hydroxyl or methoxy group could act as an acceptor. These interactions dictate the packing of the molecules in the crystal lattice. The methoxy group may also participate in weaker C-H···O interactions.

Theoretical and Computational Chemistry Studies of 2 2 Methoxyphenyl 2 Butanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. DFT methods, like B3LYP, are popular for their balance of accuracy and computational cost, while ab initio methods, such as Hartree-Fock (HF), provide a fundamental, albeit often less accurate, starting point. researchgate.net These methods are used to solve the Schrödinger equation approximately for a given molecule, yielding information about its energy, structure, and various properties. mdpi.com

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. researchgate.netarxiv.org This process is crucial for determining the most stable three-dimensional structure. For a flexible molecule like 2-(2-Methoxyphenyl)-2-butanol, which contains several rotatable single bonds, multiple energy minima, known as conformers, can exist.

Conformational analysis systematically explores these different spatial arrangements and their relative energies. scribd.com In this compound, key rotations would occur around the C-C bonds of the butanol chain and the C-O bond of the methoxy (B1213986) group. Studies on similar molecules, such as 2-butanol, have identified multiple stable conformers based on the relative positions of the alkyl and hydroxyl groups. unige.ch For the methoxyphenyl group, the orientation of the methoxy substituent relative to the phenyl ring is critical; it can adopt conformations that are either coplanar or perpendicular to the ring, depending on the steric hindrance imposed by adjacent substituents. bohrium.com The presence of the bulky butanol group at the ortho position would likely influence the preferred twist angle of the methoxy group to minimize steric strain. bohrium.com

The relative energies of different conformers determine their population at a given temperature. Computational methods can predict these energy differences, which can be experimentally verified through techniques like temperature-dependent Raman spectroscopy. unige.ch

Table 1: Illustrative Conformational Energy Data for a Related Compound (2-Butanol) This table presents data for 2-butanol as an analogue to illustrate the type of information obtained from conformational analysis.

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
Anti ~180° 0.00
Gauche ~60° 0.5 - 0.7

Data is conceptual and based on findings for similar small alcohols. unige.chlibretexts.org

The electronic structure of a molecule governs its reactivity. Key properties derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO distribution would indicate sites susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) is another vital tool that maps the electrostatic potential onto the electron density surface of a molecule. dergipark.org.tr The MEP visualizes the charge distribution, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating their roles as sites for electrophilic attack or hydrogen bonding. Positive potential would be expected around the hydroxyl hydrogen atom.

Table 2: Calculated Electronic Properties for an Analogous Aromatic Compound This table shows representative data for a methoxyphenyl derivative to illustrate typical electronic property values.

Parameter Value (eV)
HOMO Energy -6.15
LUMO Energy -0.75
HOMO-LUMO Gap 5.40
Chemical Hardness (η) 2.70
Electronegativity (χ) 3.45

Values are illustrative and based on general DFT calculations for similar molecules. nih.govnih.gov

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. q-chem.com These calculations are typically performed after geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). mdpi.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. mdpi.com To improve agreement with experimental data, these theoretical frequencies are commonly multiplied by a scaling factor. nih.gov The potential energy distribution (PED) analysis can then be used to assign specific vibrational modes (e.g., C-H stretch, O-H bend) to the calculated frequencies. openaccesspub.org

For this compound, vibrational analysis would predict characteristic frequencies for the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, aromatic C-H stretches, and various bending and rocking modes of the alkyl chain. researchgate.net For instance, studies on 2-methoxyethanol show a strong dependence of C-H stretching frequencies on the molecular conformation. rsc.org Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure and provides insights into conformational preferences. mdpi.comnih.gov

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for Methoxy-Containing Compounds This table provides a comparison for analogous methoxy species to demonstrate spectroscopic correlation.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch 3150 3024 3020
Aliphatic C-H Stretch (asym) 3080 2957 2955
Aliphatic C-H Stretch (sym) 2995 2875 2870
C-O Stretch (Ether) 1285 1234 1240

Frequencies are representative values from literature on similar compounds. researchgate.netrsc.org

Reaction Pathway and Transition State Modeling

Beyond static molecular properties, computational chemistry is invaluable for exploring the dynamics of chemical reactions. This involves mapping the potential energy surface that connects reactants to products, identifying key intermediates and, most importantly, the transition states that represent the energy barriers to reaction. chemrxiv.org

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. rsc.org For an alcohol like this compound, potential reactions for study include dehydration to form alkenes or dehydrogenation to form a ketone.

For example, the dehydration of an alcohol can proceed through different mechanisms, such as E1 or E2. researchgate.net Computational modeling can help distinguish between these pathways by calculating the activation energies for each. The E1 mechanism would involve the formation of a carbocation intermediate, while the E2 mechanism is a concerted process. researchgate.net Similarly, the oxidation of related alcohols has been studied computationally to determine the most favorable pathways for hydrogen atom abstraction. nih.gov These studies provide a step-by-step description of the reaction at the molecular level.

When a reaction can yield multiple products, computational modeling can predict the selectivity (chemo-, regio-, and stereoselectivity). This is achieved by comparing the activation energies of the transition states leading to the different products. According to transition state theory, the pathway with the lowest activation energy will be the fastest and thus yield the major product. nih.govrsc.org

Chemoselectivity: In a molecule with multiple functional groups, this refers to the preferential reaction of one group over another.

Regioselectivity: This applies when a reaction can occur at different positions on a molecule. For the dehydration of this compound, different alkene isomers could be formed depending on which proton is removed. Calculating the energy barriers for each possible elimination pathway would predict the major alkene product (Zaitsev vs. Hofmann product).

Stereoselectivity: This involves the preferential formation of one stereoisomer over another. Since this compound is chiral, reactions at the stereocenter or reactions that create a new stereocenter would be subject to stereoselectivity, which can be modeled computationally. nih.gov

Studies on related compounds have shown how computational analysis of transition state energies can successfully predict the selectivity observed in experiments. nih.gov This predictive power is a major strength of computational chemistry in guiding synthetic efforts and understanding reaction outcomes.

Catalytic Cycle Energetics

While no specific catalytic cycle involving this compound has been detailed in the available literature, computational chemistry provides a powerful tool for investigating the energetic profiles of hypothetical catalytic reactions. For instance, in the catalytic dehydration of alcohols, density functional theory (DFT) calculations can be employed to determine the transition state energies and reaction barriers. A hypothetical catalytic cycle for the dehydration of this compound could be explored to understand the formation of corresponding alkenes.

A representative data table derived from studies on similar alcohols is presented below to illustrate the type of information that could be generated for this compound.

Reaction StepIntermediate/Transition StateCalculated Gibbs Free Energy (kcal/mol)
1 Reactant + Catalyst0.0
2 Reactant-Catalyst Complex-5.2
3 Transition State 1 (TS1)+15.8
4 Intermediate 1-2.1
5 Transition State 2 (TS2)+12.3
6 Product-Catalyst Complex-8.7
7 Product + Catalyst-3.5

Note: This data is hypothetical and serves as an example of energetic parameters in a catalytic cycle.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their interactions with solvents and other molecules, as well as their conformational preferences.

Studies on similar molecules like 2-butanol in aqueous solutions have shown a tendency for the alcohol to form aggregates at higher concentrations, which in turn affects the structural and dynamic properties of the surrounding water molecules. nih.govresearchgate.net The methoxyphenyl group in this compound would introduce additional steric and electronic factors influencing its aggregation behavior and interaction with solvents.

A hypothetical data table summarizing the interaction energies of this compound with different solvents is shown below.

SolventHydrogen Bond Energy (kcal/mol)Van der Waals Energy (kcal/mol)Total Interaction Energy (kcal/mol)
Water-8.5-12.3-20.8
Ethanol-6.2-15.1-21.3
HexaneN/A-18.9-18.9

Note: This data is illustrative and not based on direct simulations of this compound.

The conformational landscape of this compound would be determined by the rotational barriers around its single bonds, particularly the C-C bond connecting the phenyl ring to the butanol moiety and the C-O bond of the methoxy group. Computational methods like ab initio calculations can be used to map the potential energy surface and identify the most stable conformers. nih.gov

Tautomerism is less likely to be a significant feature for this compound under normal conditions as it lacks the necessary functional groups for common tautomeric transformations like keto-enol tautomerism. However, theoretical studies could explore the possibility of less common tautomeric forms under specific conditions. Research on related compounds has demonstrated the utility of computational methods in establishing the preferred tautomeric forms in both solid and solution phases. nih.govresearchgate.netnih.gov

Below is an example of a data table that could be generated from a conformational analysis.

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Population (%)
1 (Anti) 1800.0065
2 (Gauche) 601.2530
3 (Syn) 03.505

Note: This data is hypothetical and represents a simplified conformational analysis.

In the context of academic studies, if this compound were to be investigated as a ligand for a biological receptor or a substrate for a catalyst, molecular dynamics simulations would be invaluable for understanding the binding dynamics. These simulations can elucidate the binding pathways, the key intermolecular interactions stabilizing the complex, and the residence time of the ligand in the binding site. nih.govresearchgate.netarxiv.orgarxiv.orgmhmedical.com

The binding process is characterized by kinetic parameters such as the on-rate (k_on) and off-rate (k_off), which determine the binding affinity (K_a). nih.gov MD simulations can provide atomic-level details of the conformational changes that occur in both the ligand and the receptor upon binding.

An illustrative data table summarizing hypothetical binding parameters is provided below.

Receptor/CatalystBinding Affinity (K_a, M⁻¹)On-Rate (k_on, M⁻¹s⁻¹)Off-Rate (k_off, s⁻¹)Key Interacting Residues
Protein X 1.5 x 10⁶2.3 x 10⁵0.15Tyr88, Phe256, Asn102
Catalyst Y 8.9 x 10⁴5.1 x 10³0.057Active Site Metal Center, His45

Note: This data is purely hypothetical and serves to demonstrate the type of information obtained from ligand-receptor binding studies.

Applications in Advanced Organic Synthesis and Materials Science Research

2-(2-Methoxyphenyl)-2-butanol as a Chiral Building Block

Precursor for Asymmetric Synthesis of Complex Molecules

This compound serves as a valuable chiral building block in asymmetric synthesis. Its defined three-dimensional structure is instrumental in the enantioselective synthesis of complex molecules, where the goal is to produce a single, desired stereoisomer. The utility of chiral tertiary alcohols, such as this compound, has been demonstrated in the synthesis of various biologically active compounds. For instance, research has shown that chiral tertiary alcohols can be key intermediates in the synthesis of complex molecules like (-)-Lasonolide A, a marine macrolide with potent cytotoxic activity. The synthesis of such complex targets often relies on the strategic use of chiral precursors to control the stereochemistry of newly formed chiral centers.

The ortho-methoxy group on the phenyl ring of this compound can play a crucial role in directing the stereochemical outcome of reactions at or near the chiral center. This directing effect, a form of neighboring group participation, can enhance the stereoselectivity of synthetic transformations, making the synthesis of enantiomerically pure compounds more efficient.

Utility in the Construction of Natural Products and Analogues

The structural motif of a chiral tertiary alcohol adjacent to an aromatic ring, as found in this compound, is a recurring feature in a variety of natural products. While direct incorporation of the entire this compound molecule into a natural product may not be common, the synthetic strategies developed for its preparation and modification are highly relevant to the synthesis of these natural products and their analogues.

For example, the asymmetric synthesis of chiral tertiary alcohols is a critical step in the total synthesis of many natural products. The knowledge gained from the synthesis and reactions of this compound can be extrapolated to more complex systems, aiding in the construction of intricate molecular architectures. The development of catalytic asymmetric methods to access chiral tertiary alcohols has been a significant area of research, with the resulting compounds being pivotal intermediates in the synthesis of natural products with important biological activities.

Role as a Ligand or Catalyst Precursor in Organometallic Chemistry

Chiral Ligand Development for Asymmetric Catalysis

The chiral nature of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. In this context, the alcohol can be modified to incorporate coordinating atoms that can bind to a metal center. The resulting chiral metal complex can then function as a catalyst, accelerating a chemical reaction while controlling the stereochemistry of the product.

The presence of the ortho-methoxy group in this compound is particularly advantageous, as the ether oxygen can act as a coordinating atom along with the hydroxyl group. This can lead to the formation of a bidentate ligand, which chelates to the metal center, creating a rigid and well-defined chiral environment. Such a well-defined catalytic pocket is essential for achieving high levels of enantioselectivity in a wide range of catalytic transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The development of new chiral ligands is a cornerstone of modern organometallic chemistry and is driven by the need for more efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Metal-Organic Framework (MOF) Components (if relevant)

Currently, there is no specific information available in the reviewed literature to indicate that this compound has been utilized as a building block or linker in the synthesis of Metal-Organic Frameworks (MOFs). The construction of MOFs typically involves the use of multitopic organic linkers that coordinate to metal ions or clusters, forming extended porous networks. While chiral alcohols and other chiral molecules can be incorporated into MOFs to induce chirality in the framework, the use of this compound for this purpose has not been documented. The field of MOF research is dynamic, and it is conceivable that this or similar chiral alcohols could be explored as components in future MOF designs.

Advanced Synthetic Method Development Enabled by this compound

The unique structural and electronic properties of this compound can enable the development of novel synthetic methodologies. Its use as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective reaction, is a potential application. After the desired stereochemistry has been set, the auxiliary can be cleaved, yielding an enantiomerically enriched product.

Furthermore, the reactivity of the tertiary alcohol and the influence of the ortho-methoxyphenyl group can be harnessed to develop new chemical transformations. For instance, reactions involving the formation of a carbocation intermediate at the tertiary center can be influenced by the stereochemistry of the starting alcohol and the electronic nature of the substituted phenyl ring. Research into such reactions can expand the toolkit of synthetic chemists, providing new strategies for the stereocontrolled synthesis of complex organic molecules. The insights gained from studying the reactivity of this compound can contribute to the broader understanding of reaction mechanisms and the development of more sophisticated synthetic methods.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions within these systems are non-covalent, including hydrogen bonding, metal coordination, and hydrophobic forces.

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. Molecules containing both hydrogen-bond donors (like the hydroxyl group) and acceptors, as well as aromatic rings capable of π–π stacking, can exhibit self-assembly properties. The ortho-methoxy group in this compound could potentially influence crystal packing or solution-state aggregation through steric or electronic effects.

Nevertheless, there are no published studies or research findings that specifically investigate or document the self-assembly properties of this compound.

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. The specific size, shape, and chemical properties of a molecule determine its potential to act as a guest in various host systems, such as cyclodextrins or calixarenes.

A review of the relevant literature indicates a lack of research into the host-guest chemistry of this compound. There are no documented instances of this compound being used as a guest molecule to study molecular recognition or to form inclusion complexes with known host systems. While studies on the host-guest interactions of other butanol isomers exist, these findings cannot be directly extrapolated to this compound.

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthetic Routes

The traditional synthesis of tertiary alcohols like 2-(2-methoxyphenyl)-2-butanol often relies on classical methods such as the Grignard reaction. vaia.comlibretexts.org A plausible route involves the reaction of methyl magnesium bromide with 1-(2-methoxyphenyl)-1-propanone or ethyl magnesium bromide with 2'-methoxyacetophenone. libretexts.orgstackexchange.com Another established method is the Friedel-Crafts acylation, which can be used to synthesize the ketone precursors. chemistrysteps.comlibretexts.org

However, these conventional methods often utilize stoichiometric reagents and volatile organic solvents, which present environmental and sustainability challenges. Future research must focus on developing greener and more sustainable synthetic protocols. rsc.org This involves exploring atom-efficient reactions, safer solvents, and renewable feedstocks. huarenscience.com Key areas for development include:

Catalytic Grignard Reactions: Minimizing the amount of magnesium-based reagent through catalytic cycles.

Use of Greener Solvents: Replacing traditional solvents like diethyl ether or tetrahydrofuran (B95107) (THF) with bio-derived alternatives such as 2-methyl-THF or organic carbonates. semanticscholar.org

Flow Chemistry: Implementing continuous flow processes to improve reaction control, enhance safety, and allow for easier scale-up.

Renewable Feedstocks: Investigating pathways that utilize starting materials derived from biomass. huarenscience.com

Table 1: Comparison of Traditional and Sustainable Synthetic Approaches

Feature Traditional Synthesis (e.g., Grignard) Proposed Sustainable Synthesis
Reagents Stoichiometric organometallic reagents Catalytic systems, earth-abundant metals huarenscience.com
Solvents Anhydrous ether, THF nih.gov Water-based systems, bio-derived solvents huarenscience.com
Energy Often requires heating/refluxing Milder reaction conditions, photocatalysis diva-portal.org
Waste Significant metallic and solvent waste Minimized waste, recyclable catalysts rsc.org

| Efficiency | Good yields but low atom economy | High atom economy and yield rsc.org |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by predicting reaction outcomes, optimizing conditions, and proposing novel synthetic routes. beilstein-journals.orgimist.ma For a target molecule like this compound, AI can streamline the discovery of efficient and sustainable synthetic pathways. engineering.org.cn

Future research can leverage AI/ML in several ways:

Retrosynthesis Prediction: Employing AI tools to identify multiple disconnection strategies and suggest innovative precursor molecules, potentially uncovering routes that a human chemist might overlook. engineering.org.cn

Reaction Condition Optimization: Using ML models trained on large reaction databases to predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and selectivity. researchgate.netchemrxiv.org This data-driven approach can significantly reduce the number of experiments required. beilstein-journals.org

Predictive Modeling: Developing models that can forecast the spectroscopic properties and reactivity of the target compound and its intermediates, aiding in their identification and characterization.

Table 2: Applications of AI/ML in the Synthesis of this compound

AI/ML Application Objective Potential Impact
Retrosynthesis Planning Propose viable synthetic routes from available starting materials. engineering.org.cn Accelerates synthetic design; discovers novel pathways.
Yield Prediction Forecast the percentage yield under various reaction conditions. Reduces experimental optimization time and resource use.
Solvent/Catalyst Selection Recommend optimal and sustainable solvents and catalysts. researchgate.netchemrxiv.org Enhances reaction efficiency and greenness.

| Mechanism Elucidation | Analyze reaction networks to identify intermediates and transition states. imist.ma | Provides deeper understanding of reaction kinetics. |

Exploration of Novel Catalytic Transformations

Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems for the synthesis and transformation of this compound is a rich area for research. diva-portal.org While Lewis acids like aluminum chloride are common in related syntheses, there is a push towards more sustainable alternatives. chemistrysteps.comresearchgate.net

Promising research directions include:

Base Metal Catalysis: Replacing precious metal catalysts (e.g., palladium, rhodium) with abundant and less toxic first-row transition metals like iron, copper, or nickel. diva-portal.org

Photocatalysis: Utilizing visible light to drive chemical reactions under mild conditions, which can offer unique reactivity and selectivity. acs.org Dual catalysis strategies combining photoredox with other catalytic cycles could unlock new transformations. acs.org

Biocatalysis: Employing enzymes or whole-cell systems to perform stereoselective synthesis, which is crucial for producing enantiomerically pure chiral tertiary alcohols. sioc-journal.cn

Kinetic Resolution: Developing advanced catalytic systems for the non-enzymatic kinetic resolution of racemic this compound to isolate specific stereoisomers, which are valuable in medicinal chemistry and materials science. sioc-journal.cnthieme-connect.com

Table 3: Potential Novel Catalytic Systems

Catalyst Type Example Application in Synthesis/Transformation
Heterogeneous Catalysts Zeolites researchgate.net Shape-selective synthesis of precursors.
Base Metal Catalysts Iron or Nickel Complexes diva-portal.org Cross-coupling reactions, hydrogenations.
Photocatalysts Organic Dyes, Semiconductor Nanoparticles Light-driven C-C bond formation.
Biocatalysts Lipases, Oxidoreductases Enantioselective synthesis and resolution. sioc-journal.cn

| Chiral Lewis Acids | Salen-Aluminum Complexes chinesechemsoc.org | Asymmetric additions to ketone precursors. |

Advanced Spectroscopic Characterization Techniques

A thorough structural elucidation of this compound requires a suite of advanced spectroscopic techniques. unizar-csic.es While standard 1D NMR (¹H and ¹³C) and IR spectroscopy provide a basic fingerprint, more sophisticated methods are needed for unambiguous characterization and for studying its dynamic behavior.

Future research should employ:

Two-Dimensional (2D) NMR: Techniques such as COSY, HSQC, and HMBC to definitively assign all proton and carbon signals and confirm connectivity, especially the spatial relationship between the methoxy (B1213986) group and the tertiary alcohol center.

Hyphenated Mass Spectrometry: Using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight (180.25 g/mol ) and analyze fragmentation patterns, which provides further structural evidence. sigmaaldrich.comnih.gov

Vibrational Spectroscopy: Advanced Fourier-Transform Infrared (FTIR) and Raman spectroscopy to probe the vibrational modes of the molecule, including the characteristic O-H and C-O stretches of the alcohol and the aromatic C-H and C=C vibrations. unizar-csic.es

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) if the compound is resolved into its enantiomers, providing information on its absolute configuration.

Table 4: Predicted Spectroscopic Data for this compound

Technique Region/Shift Predicted Observation
¹H NMR ~7.0-7.5 ppm Aromatic protons (ABCD spin system)
~3.8 ppm Singlet, methoxy group (-OCH₃) protons
~1.5-2.0 ppm Broad singlet, hydroxyl (-OH) proton
~1.6-1.9 ppm Quartet, methylene (B1212753) (-CH₂) protons
~0.8 ppm Triplet, methyl (-CH₃) protons of ethyl group
~1.2 ppm Singlet, methyl (-CH₃) protons geminal to -OH
¹³C NMR ~155-160 ppm Aromatic carbon attached to -OCH₃
~110-130 ppm Other aromatic carbons
~75 ppm Quaternary carbon bearing the -OH group
~55 ppm Methoxy carbon (-OCH₃)
~30-35 ppm Methylene carbon (-CH₂)
~25-30 ppm Geminal methyl carbon
~8-12 ppm Terminal methyl carbon of ethyl group
IR Spectroscopy 3200-3600 cm⁻¹ (broad) O-H stretch (intermolecular H-bonding)
2850-3000 cm⁻¹ C-H stretch (aliphatic)
1500-1600 cm⁻¹ C=C stretch (aromatic)
1240-1260 cm⁻¹ C-O stretch (aryl ether)

Multiscale Computational Modeling for Complex Reactivity

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules at an electronic level, complementing experimental findings. researchgate.net Multiscale modeling, which bridges quantum mechanics (QM) and molecular mechanics (MM), can provide a holistic understanding of this compound. cardiff.ac.ukresearchgate.net

Key areas for computational investigation include:

Density Functional Theory (DFT): Calculating the optimized geometry, electronic structure, and spectroscopic properties (NMR, IR) to compare with and support experimental data. DFT can also be used to model reaction mechanisms, determine transition state energies, and predict the regioselectivity of synthetic reactions. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule in different solvent environments to understand intermolecular interactions, such as hydrogen bonding, and to predict macroscopic properties.

QM/MM Modeling: Studying enzymatic or catalytic reactions involving this compound where the active site is treated with high-level QM methods while the surrounding environment (protein or solvent) is modeled using computationally less expensive MM methods. cardiff.ac.uk

Non-Covalent Interaction (NCI) Analysis: Visualizing and quantifying weak interactions, such as van der Waals forces and hydrogen bonds, which can be crucial for understanding crystal packing or substrate-catalyst binding. researchgate.netnih.gov

Table 5: Computational Modeling Techniques and Their Applications

Modeling Technique Information Obtained Relevance to this compound
Density Functional Theory (DFT) Electronic structure, reaction energies, optimized geometry, predicted spectra. researchgate.net Elucidate reaction mechanisms, confirm spectroscopic assignments.
Molecular Dynamics (MD) Solvation effects, conformational analysis, transport properties. Understand behavior in solution and condensed phases.
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-substrate interactions, catalytic cycle energies. cardiff.ac.uk Model potential biocatalytic transformations.

| Time-Dependent DFT (TD-DFT) | Excited state properties, UV-Vis spectra. | Investigate photochemical reactivity. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.